(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one

Stereochemistry Chiral building block Peptidomimetic

(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one (CAS 160141-20-8, also known as 5-Sec-Butyl-3-Morpholinone) is a chiral morpholin-3-one heterocycle with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol. Bearing two stereogenic centers in the (5S) and (1S) configurations, this compound is recognized as a conformationally constrained surrogate of L-isoleucine and serves as a critical chiral building block in medicinal chemistry, most notably as a key intermediate in the synthesis of farnesyl-protein transferase (FTase) inhibitors described in Merck patent US5686472.

Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21
CAS No. 160141-20-8
Cat. No. B1140181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one
CAS160141-20-8
Synonyms(5S)-5-[(1S)-1-Methylpropyl]-3-morpholinone; 
Molecular FormulaC₈H₁₅NO₂
Molecular Weight157.21
Structural Identifiers
SMILESCCC(C)C1COCC(=O)N1
InChIInChI=1S/C8H15NO2/c1-3-6(2)7-4-11-5-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t6-,7+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one (CAS 160141-20-8): A Chiral Morpholinone Building Block


(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one (CAS 160141-20-8, also known as 5-Sec-Butyl-3-Morpholinone) is a chiral morpholin-3-one heterocycle with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . Bearing two stereogenic centers in the (5S) and (1S) configurations, this compound is recognized as a conformationally constrained surrogate of L-isoleucine and serves as a critical chiral building block in medicinal chemistry, most notably as a key intermediate in the synthesis of farnesyl-protein transferase (FTase) inhibitors described in Merck patent US5686472 [1]. It is commercially offered by specialized research chemical suppliers such as Toronto Research Chemicals (catalog M325940) and Leyan (catalog 1168920) at purities reaching 98% [2].

Why Generic Substitution Fails for (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one (CAS 160141-20-8): Stereochemical and Physicochemical Differentiation


Substitution of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one with a generic morpholinone analog or a different stereoisomer is not scientifically defensible in contexts requiring stereochemically defined building blocks. The (5S,1S) configuration is specifically derived from L-isoleucine and encodes the precise three-dimensional presentation of the sec-butyl side chain, which is essential for molecular recognition in peptidomimetic drug design [1]. The 5-alkyl substituent identity (sec-butyl vs. isobutyl vs. benzyl) determines both the steric and lipophilic character of the morpholinone scaffold, with experimental LogP values differing among analogs despite identical molecular formulas . Furthermore, the N-unsubstituted morpholin-3-one core of this compound is a distinct synthetic handle; its N-Boc protected derivative (CAS 160141-21-9) introduces a tert-butoxycarbonyl group that alters molecular weight (257.33 vs. 157.21 g/mol), reactivity, and the number of synthetic steps required for downstream elaboration . The quantitative evidence below substantiates why this specific stereoisomer and congener cannot be interchanged without compromising synthetic route fidelity or structure-activity relationships.

Quantitative Differentiation Evidence for (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one (CAS 160141-20-8) Against Closest Analogs


Stereochemical Identity: (5S,1S) Configuration Derives Solely from L-Isoleucine, Distinguishing It from All Other Diastereomers

The (5S,1S) absolute configuration of CAS 160141-20-8 is defined by its derivation from L-isoleucine via the synthetic route disclosed in US5686472, where the amino alcohol 1 (derived from L-isoleucine) undergoes acylation with α-chloroacetyl chloride followed by base-mediated cyclization to yield the morpholinone with retention of both chiral centers [1]. The SMILES notation O=C1N[C@@H]([C@@H](C)CC)COC1 confirms the (S,S) configuration at both the morpholinone ring C5 and the sec-butyl side chain . In contrast, the three alternative diastereomers—(5R,1S), (5S,1R), and (5R,1R)—arise from different amino acid starting materials (D-isoleucine, D-allo-isoleucine, L-allo-isoleucine) and present distinct spatial orientations of the sec-butyl group relative to the morpholinone ring plane. This stereochemical divergence is critical because the morpholinone ring in FTase inhibitor design serves as a conformationally constrained P1/P2 surrogate; the (5S,1S) configuration specifically mimics the natural L-isoleucine side chain orientation recognized by the protease active site [1].

Stereochemistry Chiral building block Peptidomimetic

Lipophilicity Differentiation: Experimental LogP of CAS 160141-20-8 Versus the Isobutyl (L-Leucine-Derived) Morpholinone Analog

The measured LogP value for (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one (CAS 160141-20-8) is reported as 0.5475 (Leyan) , while the calculated LogP from ChemsRC is 0.87630 . Its closest structural analog, (5S)-5-(2-Methylpropyl)-morpholin-3-one (CAS 101250-44-6, the L-leucine-derived isobutyl morpholinone), shares the identical molecular formula (C8H15NO2), molecular weight (157.21 g/mol), and calculated PSA (38.33 Ų) . However, the topological polar surface area (TPSA) of the target compound is independently reported as 38.33, with 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 rotatable bonds . Importantly, the two compounds differ in the branching pattern of the C4 alkyl substituent: the target compound contains a sec-butyl group (branching at the α-carbon of the side chain, characteristic of isoleucine), whereas the isobutyl analog contains a 2-methylpropyl group (branching at the β-carbon, characteristic of leucine). This difference in side chain topology confers distinct steric profiles and may influence LogP when measured under identical experimental conditions, although the available calculated LogP values are identical (0.87630) on ChemsRC .

Lipophilicity Physicochemical property Drug design

Conformational Constraint by Morpholinone Ring Cyclization Versus Linear L-Isoleucine: Impact on Backbone Dihedral Angles

The morpholin-3-one ring in CAS 160141-20-8 imposes a significant conformational restriction on the backbone ψ and φ dihedral angles compared to linear L-isoleucine. In a linear amino acid, the N-Cα-C(=O) and Cα-C(=O)-N torsional angles are freely rotatable (within steric limits), allowing multiple low-energy conformers. In the morpholinone scaffold, the nitrogen and the carbonyl carbon are embedded within a six-membered ring also containing an oxygen atom, which locks the N-Cα-C(=O) segment into a defined geometry. The morpholinone ring restricts the N-C-C=O dihedral angle to approximately 0° (cisoid conformation within the lactam ring), whereas in linear L-isoleucine, this angle can sample both cis and trans conformations . This conformational preorganization reduces the entropic penalty upon target binding and is a well-established principle in peptidomimetic design exploited across thrombin inhibitors, HIV protease inhibitors, and FTase inhibitors [1]. In the context of the Merck FTase inhibitor program (US5686472), the morpholinone 3 intermediate bearing the L-isoleucine side chain is elaborated into a conformationally constrained P1/P2 mimetic that presents the sec-butyl group in a spatially defined orientation to the farnesyltransferase active site [1].

Conformational constraint Peptidomimetic Backbone preorganization

Patent-Validated Synthetic Utility: CAS 160141-20-8 as a Documented Intermediate in Farnesyl-Protein Transferase Inhibitor Synthesis

The compound (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one is explicitly cited as a key synthetic intermediate in United States Patent US5686472 A1 (Merck & Co., Inc., filed 1993, issued 1997), which discloses inhibitors of farnesyl-protein transferase (FTase) for the treatment of cancer, including colorectal carcinoma, exocrine pancreatic carcinoma, and myeloid leukemias [1]. In the patent's Scheme I, the amino alcohol 1 (derived from an amino acid) is acylated with α-chloroacetyl chloride and subsequently cyclized with a base (sodium hydride or potassium t-butoxide) in an ethereal solvent such as THF to provide morpholinone 3, which represents CAS 160141-20-8 when the starting amino acid is L-isoleucine [1]. This morpholinone intermediate is then elaborated through N-Boc protection (to give compound 4, CAS 160141-21-9), alkylation, hydrolysis, and peptide coupling to afford the final FTase inhibitor products [1]. The patent teaches that the morpholinone scaffold serves as an oxa isostere replacement within the peptidomimetic inhibitor series, with the sec-butyl group (derived from L-isoleucine) contributing to the P1 side chain recognition element [1]. The chemotherapeutic compositions containing the final compounds were designed for oral or parenteral administration at doses of 0.1–20 mg/kg body weight per day [1].

FTase inhibitor Patent intermediate Oncology

Commercial Purity and Identity Specifications: CAS 160141-20-8 Versus N-Boc Protected Derivative (CAS 160141-21-9)

Commercially, (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one (CAS 160141-20-8) is available at a certified purity of 98% (HPLC) with a reported melting point of 96–99 °C from Leyan (catalog 1168920) , and is also supplied by Toronto Research Chemicals (catalog M325940) as a reference standard [1]. The N-Boc protected derivative, 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one (CAS 160141-21-9), differs substantially: it has a molecular weight of 257.33 g/mol (vs. 157.21 g/mol) and the molecular formula C13H23NO4 (vs. C8H15NO2) . This difference in protection state directly impacts the synthetic route design: CAS 160141-20-8 contains a free NH group in the morpholinone ring, enabling direct N-alkylation, acylation, or sulfonylation, whereas CAS 160141-21-9 requires an additional deprotection step (TFA or HCl-mediated Boc removal) prior to N-functionalization [2]. The melting point of the unprotected compound (96–99 °C) provides a useful identity and purity checkpoint that is not available for many protected analogs .

Procurement specification Purity Protected vs. unprotected

Optimal Application Scenarios for (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one (CAS 160141-20-8) Based on Quantitative Differentiation Evidence


Synthesis of Farnesyl-Protein Transferase (FTase) Inhibitors via the Merck US5686472 Synthetic Route

CAS 160141-20-8 is the documented morpholinone intermediate (compound 3) in the Merck FTase inhibitor patent US5686472 . Researchers recapitulating this synthetic route require the (5S,1S) stereoisomer specifically, as the stereochemistry of the sec-butyl group is critical for the P1 side chain recognition element in the final peptidomimetic inhibitor. The compound can be converted to its N-Boc derivative (compound 4) by treatment with Boc anhydride and DMAP, then alkylated and coupled to aminolactones or amino acid esters to access the full inhibitor library . Procurement of CAS 160141-20-8 with verified 98% purity (Leyan) and melting point 96–99 °C ensures synthetic reproducibility [1].

Chiral Building Block for L-Isoleucine-Containing Peptidomimetics Requiring Backbone Conformational Constraint

The morpholin-3-one ring system of CAS 160141-20-8 provides a conformationally constrained scaffold that locks the N-Cα-C(=O) backbone dihedral angle of the L-isoleucine surrogate, reducing the entropic penalty upon target binding compared to linear L-isoleucine . With only 2 rotatable bonds (both in the sec-butyl side chain) and a defined (5S,1S) configuration, this building block is suited for the design of peptidomimetic inhibitors where backbone preorganization is expected to enhance target affinity. The class-level inference from morpholinone-based thrombin inhibitors (IC50 = 0.130–0.720 μM) and HIV protease inhibitors supports the utility of morpholinone scaffolds as P1/P2 mimetics [2].

Stereochemical Reference Standard for Chiral Chromatography and Analytical Method Development

As a well-characterized (5S,1S) morpholinone with a reported melting point of 96–99 °C and LogP of 0.5475, CAS 160141-20-8 is distributed by Toronto Research Chemicals as a reference standard (catalog M325940) [1]. Its distinct stereochemistry and commercial availability at defined purity make it suitable as a chiral reference standard for HPLC or SFC method development aimed at separating the four possible diastereomers of 5-sec-butyl-morpholin-3-one. The absence of a UV-chromophoric aromatic group simplifies detection method selection (e.g., low-wavelength UV or charged aerosol detection) [1].

Precursor for Diversified Morpholinone Libraries via N-Functionalization

The free NH group in CAS 160141-20-8 enables direct diversification through N-alkylation, N-acylation, N-sulfonylation, or N-arylation without requiring a prior deprotection step . This contrasts with the N-Boc protected analog (CAS 160141-21-9, MW 257.33), which mandates TFA or HCl-mediated Boc cleavage before N-functionalization, adding a synthetic step and potential for yield loss [1]. For medicinal chemistry groups building morpholinone-focused libraries, procuring the unprotected compound (98% purity, MP 96–99 °C) provides an immediate entry point for parallel derivatization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.